Dimethyl 2-hydroxyisophthalate

Description

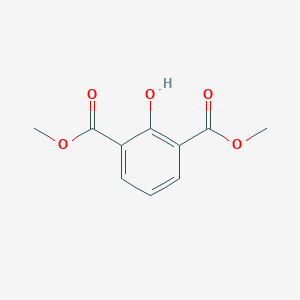

Dimethyl 2-hydroxyisophthalate is an organic compound belonging to the class of aromatic esters, structurally characterized as the dimethyl ester of 2-hydroxyisophthalic acid. These compounds are typically utilized in organic synthesis, pharmaceuticals, and materials science due to their ester functionalities and aromatic backbone, which confer reactivity and stability .

Properties

IUPAC Name |

dimethyl 2-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOAEXBCOTMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447252 | |

| Record name | dimethyl 2-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36669-06-4 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36669-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl 2-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hydroxyisophthalate can be synthesized through the esterification of 2-hydroxyisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hydroxyisophthalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dimethyl 2-oxo-isophthalate.

Reduction: Formation of this compound alcohol derivatives.

Substitution: Formation of various substituted isophthalate derivatives.

Scientific Research Applications

Synthesis of Polyesters

Dimethyl 2-hydroxyisophthalate serves as a key building block in the synthesis of polyesters. Its hydroxyl group allows for the formation of polyesters with enhanced thermal stability and mechanical properties.

Case Study:

A study demonstrated the use of DMHI in synthesizing poly(ethylene terephthalate) (PET) copolymers, which exhibited improved barrier properties compared to standard PET formulations. The incorporation of DMHI resulted in a notable increase in the glass transition temperature, thus enhancing the material's performance in packaging applications.

Pharmaceutical Applications

DMHI has been explored for its potential use in drug delivery systems. Its structural characteristics allow it to participate in the formation of biodegradable polymers that can encapsulate pharmaceutical agents.

Case Study:

Research indicated that DMHI-based polymers could effectively deliver anticancer drugs, improving their solubility and bioavailability. The study highlighted how these polymers could be tailored to release drugs in a controlled manner, minimizing side effects while maximizing therapeutic efficacy.

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments, particularly those that require high stability under UV light exposure. The presence of the hydroxyl group enhances the reactivity of DMHI, facilitating its incorporation into dye molecules.

Data Table: Applications in Dyes

| Application Area | Compound Used | Performance Indicator |

|---|---|---|

| Textile Dyes | DMHI-derived dyes | UV stability |

| Printing Inks | DMHI-based pigments | Colorfastness |

Coatings and Adhesives

DMHI is used in formulating advanced coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors.

Case Study:

In a comparative analysis, coatings formulated with DMHI exhibited superior adhesion to metal substrates compared to traditional formulations. The study concluded that DMHI's presence significantly enhanced the durability and lifespan of coatings exposed to harsh conditions.

Research Applications

In research settings, DMHI is employed as a reagent for various chemical syntheses, including the development of new materials with specific functional properties.

Data Table: Research Uses

| Research Area | Application | Outcome |

|---|---|---|

| Material Science | Synthesis of functional polymers | Enhanced material properties |

| Organic Chemistry | Intermediate for chemical reactions | High yield synthesis |

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxyisophthalate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can form hydrogen bonds, while the ester groups can undergo hydrolysis and other transformations. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Differences :

- The 5-hydroxy isomer’s reactivity with oxidizers (e.g., peroxides) suggests higher instability under certain conditions compared to the 4-hydroxy analog .

Halogenated Derivative: Dimethyl 5-Fluoroisophthalate

The introduction of a fluorine atom at the 5-position (CAS 17449-48-8) modifies electronic properties and bioactivity. Fluorination typically increases electronegativity and metabolic stability. This compound is classified as harmful via inhalation, skin contact, and ingestion, with hazards exceeding those of non-halogenated analogs. Its synthesis likely targets applications in fluorinated polymers or bioactive molecules, leveraging fluorine’s electron-withdrawing effects .

Parent Compound: Dimethyl Isophthalate

The absence of a hydroxyl group reduces polarity, increasing hydrophobicity (higher LogP) compared to hydroxylated derivatives. This compound is widely used in polyester production and plasticizers, where ester groups facilitate cross-linking and flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard and Handling Comparison

Biological Activity

Dimethyl 2-hydroxyisophthalate (DMHIP) is an aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of DMHIP, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

- Structure : DMHIP is a dimethyl ester of 2-hydroxyisophthalic acid, featuring two methoxy groups attached to the isophthalic acid structure.

Mechanisms of Biological Activity

The biological activity of DMHIP can be attributed to several mechanisms:

- Antioxidant Activity : DMHIP has been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is essential in preventing cellular damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Some studies indicate that DMHIP may possess anti-inflammatory properties, potentially influencing pathways related to inflammatory mediators such as TNF-alpha and interleukins .

- Cytotoxicity : Preliminary research suggests that DMHIP may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

- Anti-inflammatory Mechanisms :

Comparative Analysis of Related Compounds

| Compound | Chemical Structure | Antioxidant Activity | Cytotoxicity | Anti-inflammatory Effects |

|---|---|---|---|---|

| This compound | DMHIP Structure | High | Moderate | Yes |

| Dimethyl 4-hydroxyisophthalate | DMHIP Structure | Moderate | High | Yes |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with DMHIP. Potential areas for future investigation include:

- Mechanistic Studies : Detailed exploration of the pathways through which DMHIP exerts its biological effects.

- In Vivo Studies : Testing in animal models to assess efficacy and safety profiles.

- Formulation Development : Investigating the incorporation of DMHIP into therapeutic agents or nutraceuticals aimed at oxidative stress-related conditions.

Q & A

Q. Data Contradiction Resolution :

- Triangulation : Combine NMR, IR, and MS data to confirm structural assignments.

- Sample Purity : Impurities (e.g., unreacted acid) skew results; repurify via recrystallization .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models electron density, HOMO-LUMO gaps, and reactive sites (e.g., hydroxyl group acidity). Basis sets like 6-31G(d,p) balance accuracy and computational cost.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol) to predict solubility and degradation pathways.

- Docking Studies : Predict binding affinities for biological or catalytic applications using AutoDock Vina .

Basic: What are the key stability considerations for this compound under various storage and experimental conditions?

Methodological Answer:

- Photostability : Store in amber vials at -20°C to prevent UV-induced ester hydrolysis.

- Thermal Stability : TGA (thermogravimetric analysis) shows decomposition above 150°C; avoid prolonged heating in synthesis .

- Humidity Control : Hydrolytic degradation occurs in aqueous environments; use desiccants (silica gel) during storage .

Advanced: How can the degradation pathways of this compound be elucidated using advanced analytical techniques?

Methodological Answer:

- LC-MS/MS : Identify hydrolysis products (e.g., 2-hydroxyisophthalic acid) via reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).

- Kinetic Studies : Monitor degradation rates under varying pH (4–10) and temperatures (25–60°C). Use Arrhenius plots to calculate activation energy .

- Isotope Labeling : ¹⁸O-labeled water traces hydroxyl group origins in hydrolysis products via HR-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.